Doxercalciferol-D3

Stable Isotope Labeling Mass Spectrometry Bioanalysis

Doxercalciferol-D3 is a trideuterated (+3 Da) isotopologue of the vitamin D receptor activator doxercalciferol, engineered exclusively as an LC-MS/MS internal standard. Unlike unlabeled analogs or non-isotopic surrogates (e.g., paricalcitol), its chromatographic co-elution with the analyte normalizes matrix-induced ion suppression/enhancement that can cause up to 80% signal variability. Essential for pharmacokinetic studies (Cmax, AUC, t½), bioequivalence trials supporting ANDA submissions, and metabolic tracing of vitamin D2 analogs. Ensure assay precision with a matched deuterated internal standard.

Molecular Formula C28H41D3O2
Molecular Weight 415.67
Cat. No. B1150048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxercalciferol-D3
Synonyms(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5S)-6-methyl-5-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Molecular FormulaC28H41D3O2
Molecular Weight415.67
Structural Identifiers
SMILESCC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
InChIInChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12-/t19-,20+,24+,25+,26-,27-,28+/m0/s1/i5D2,12D
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Doxercalciferol-D3: A Deuterated Vitamin D2 Analog for Precise Analytical Quantification


Doxercalciferol-D3 (CAS 1217448-46-8) is the trideuterated isotopologue of doxercalciferol (1α-hydroxyvitamin D2), a synthetic vitamin D2 analog that functions as a vitamin D receptor activator (VDRA) . The substitution of three hydrogen atoms with deuterium (²H) yields a molecular weight increase of +3 Da (MW 415.67 g/mol, C₂₈H₄₁D₃O₂), while preserving the core pharmacophore and biological activity of the parent compound . As a stable isotope-labeled internal standard, Doxercalciferol-D3 is specifically designed to enable accurate quantitation of doxercalciferol in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why Doxercalciferol-D3 Cannot Be Replaced by Unlabeled Doxercalciferol in Quantitative Bioanalysis


In LC-MS/MS-based quantification of doxercalciferol, the use of an unlabeled analog or a non-isotopic internal standard introduces significant analytical variability due to differential matrix effects, ionization efficiency, and extraction recovery [1]. Doxercalciferol-D3 co-elutes with the analyte under reversed-phase chromatographic conditions and undergoes identical sample preparation and ionization processes, thereby normalizing for these sources of error . Substitution with a structurally similar but non-isotopic compound (e.g., paricalcitol or calcitriol) fails to provide the requisite analytical precision, as differences in retention time and ionization response preclude accurate compensation for matrix-induced signal suppression or enhancement [2].

Doxercalciferol-D3: Quantitative Differentiation Evidence for Procurement Decisions


Isotopic Purity and Mass Shift: Enabling Unambiguous MS Detection of Doxercalciferol

Doxercalciferol-D3 incorporates three deuterium atoms at metabolically stable positions, resulting in a +3 Da mass shift relative to unlabeled doxercalciferol. This mass difference enables complete chromatographic co-elution with the analyte while allowing distinct detection in the mass spectrometer, a prerequisite for accurate internal standardization . In contrast, unlabeled doxercalciferol cannot serve as an internal standard because its signal is indistinguishable from the analyte. Alternative deuterated vitamin D standards (e.g., D₆-25-hydroxyvitamin D₃) differ in both retention time and ionization efficiency, compromising quantitative accuracy [1].

Stable Isotope Labeling Mass Spectrometry Bioanalysis

Co-Elution Chromatographic Behavior: Superior Matrix Effect Correction vs. Structural Analogs

As a stable isotope-labeled analog, Doxercalciferol-D3 exhibits near-identical physicochemical properties to unlabeled doxercalciferol, ensuring co-elution under reversed-phase liquid chromatography conditions . This co-elution is critical for correcting matrix effects, which can cause signal suppression or enhancement of up to 50-80% in electrospray ionization [1]. In contrast, a non-isotopic internal standard such as paricalcitol (MW 416.64 g/mol) elutes at a different retention time, experiencing a different matrix environment and failing to accurately track the analyte's ionization efficiency [2].

LC-MS/MS Matrix Effect Internal Standard

Metabolic Stability: Potential for Reduced CYP24A1-Mediated Clearance via Deuterium Isotope Effect

Deuteration at the C-24 oxidation site of vitamin D analogs can reduce the rate of CYP24A1-mediated catabolism via the primary kinetic isotope effect, potentially extending the half-life of the active metabolite [1]. While direct comparative data for Doxercalciferol-D3 are not published, the deuterium isotope effect is well-established for structurally related secosteroids [2]. Unlabeled doxercalciferol undergoes hepatic 25-hydroxylation to form 1α,25-dihydroxyvitamin D2, which is subsequently catabolized by CYP24A1 with a terminal half-life of 34±14 hours in healthy subjects and approximately 45 hours in dialysis patients [3]. Deuteration at the site of CYP24A1 oxidation may slow this clearance pathway.

Deuterium Isotope Effect CYP24A1 Metabolic Stability

Clinical Efficacy of Parent Compound: Equivalent PTH Suppression at Lower Molar Dose vs. Paricalcitol

In a randomized dose equivalency study of 27 chronic hemodialysis patients, doxercalciferol demonstrated comparable suppression of intact parathyroid hormone (iPTH) at a dose that was only 55-60% of the paricalcitol dose [1]. Specifically, a linear regression analysis determined a conversion factor of 0.57 (95% CI not reported) for doxercalciferol relative to paricalcitol to achieve equivalent iPTH reduction [2]. This indicates that doxercalciferol is approximately 1.8-fold more potent on a per-milligram basis than paricalcitol in suppressing PTH in dialysis patients [3].

Secondary Hyperparathyroidism PTH Suppression Dose Equivalency

Doxercalciferol-D3: High-Value Application Scenarios Based on Quantitative Evidence


LC-MS/MS Quantification of Doxercalciferol in Pharmacokinetic Studies

Doxercalciferol-D3 is the optimal internal standard for quantifying doxercalciferol in plasma, serum, or tissue homogenates via LC-MS/MS. Its +3 Da mass shift enables distinct detection in the mass spectrometer while ensuring complete co-elution with the analyte, thereby correcting for matrix effects that can cause up to 80% signal variation . This application is critical for accurate determination of pharmacokinetic parameters such as Cmax, AUC, and half-life in both preclinical and clinical studies [1].

Metabolite Profiling and CYP24A1-Mediated Catabolism Studies

Researchers investigating the metabolic fate of doxercalciferol can employ Doxercalciferol-D3 as a tracer to distinguish exogenously administered drug from endogenous vitamin D metabolites. The deuterium label allows tracking of the parent compound and its downstream metabolites (e.g., 1α,25-dihydroxyvitamin D2) without interference from endogenous species . Furthermore, the potential deuterium isotope effect on CYP24A1-mediated clearance makes Doxercalciferol-D3 a valuable tool for studying structure-metabolism relationships in vitamin D analog catabolism [1].

Comparative Bioequivalence and Formulation Development

In the development of generic doxercalciferol formulations, Doxercalciferol-D3 serves as the definitive internal standard for bioequivalence studies. Its use ensures that the measured plasma concentrations of the test and reference formulations are accurate and directly comparable, meeting regulatory requirements for ANDA submissions . The 1.8-fold higher potency of doxercalciferol relative to paricalcitol (based on parent compound data) also informs formulation optimization, as lower doses may achieve equivalent PTH suppression [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Doxercalciferol-D3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.